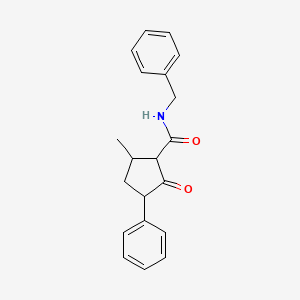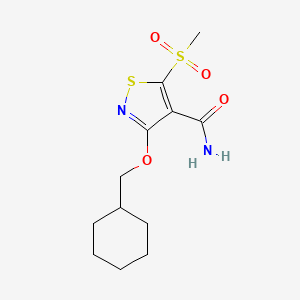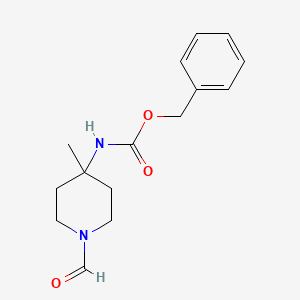
Cyclopentanecarboxamide, 5-methyl-2-oxo-3-phenyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-metil-2-oxo-3-fenil-N-(fenilmetil)ciclopentanocarboxamida es un compuesto orgánico complejo con una estructura única que incluye un anillo de ciclopentano, un grupo carboxamida y varios sustituyentes
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 5-metil-2-oxo-3-fenil-N-(fenilmetil)ciclopentanocarboxamida normalmente implica varios pasos, comenzando con la preparación del anillo de ciclopentano y la introducción del grupo carboxamida. Las rutas sintéticas comunes incluyen:
Formación del Anillo de Ciclopentano: El anillo de ciclopentano se puede sintetizar mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del Grupo Carboxamida: El grupo carboxamida se introduce mediante reacciones que involucran aminas y ácidos carboxílicos o sus derivados.
Reacciones de Sustitución:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y la optimización del rendimiento. Pueden emplearse técnicas como la síntesis en flujo continuo y el uso de reactores a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 5-metil-2-oxo-3-fenil-N-(fenilmetil)ciclopentanocarboxamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para modificar los grupos funcionales.
Sustitución: Las reacciones de sustitución implican reemplazar un sustituyente por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halogenos, agentes alquilantes.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
La 5-metil-2-oxo-3-fenil-N-(fenilmetil)ciclopentanocarboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por sus posibles efectos terapéuticos y como un compuesto líder en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual la 5-metil-2-oxo-3-fenil-N-(fenilmetil)ciclopentanocarboxamida ejerce sus efectos implica interacciones con objetivos y vías moleculares específicas. Estos pueden incluir:
Inhibición Enzimática: El compuesto puede inhibir ciertas enzimas, afectando las vías bioquímicas.
Unión al Receptor: Puede unirse a receptores específicos, modulando las respuestas celulares.
Transducción de Señales: El compuesto puede influir en las vías de transducción de señales, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ciclopentanocarboxamida: Un análogo más simple con una estructura central similar.
Derivados de Fenilmetilo: Compuestos con grupos fenilmetilo unidos a diferentes estructuras centrales.
Derivados de Oxociclopentano: Compuestos con grupos oxo en anillos de ciclopentano.
Unicidad
La 5-metil-2-oxo-3-fenil-N-(fenilmetil)ciclopentanocarboxamida es única debido a su combinación específica de grupos funcionales y sustituyentes, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
634603-49-9 |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-benzyl-5-methyl-2-oxo-3-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H21NO2/c1-14-12-17(16-10-6-3-7-11-16)19(22)18(14)20(23)21-13-15-8-4-2-5-9-15/h2-11,14,17-18H,12-13H2,1H3,(H,21,23) |
Clave InChI |
PKBFBUCYTQFHRE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)

![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)

![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
